1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl
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Description
1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride (1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl) is a synthetic organic compound belonging to the tert-butylphenyl group of compounds. It is a white crystalline solid with a molecular weight of 256.7 g/mol. 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl is used as a pharmaceutical intermediate and is used in a variety of research applications.
Scientific Research Applications
1. Anti-corrosion Performance in Acidic Environments
- Application Summary: The compound 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, which is structurally similar to the compound you mentioned, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .
- Methods of Application: The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the molecule was examined by SEM and AFM .
- Results: The inhibition efficacy was observed to rise with the increment of the molecule concentration and diminish with growing temperature . The concept of the adsorption of molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer to guard the C-steel against the offensive ions .
2. Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry
- Application Summary: Cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination reactions, have given opportunities to elegantly make pharmaceutical ingredients .
- Methods of Application: These reactions have given medicinal chemists a resource to derivatize the core compound to arrive at scaffold rapidly . These cross couplings have offered the process chemists a smart tool to synthesize the development candidates safely, quickly, and efficiently .
- Results: The application of cross-coupling reactions is broad. This review specifically focuses on their real-world applications in large-scale synthesis appearing in the last three years .
properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5;/h6-10,13H,15H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYHSWZWEVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl |
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